molecular formula C8H7ClN2 B155357 2-chloro-1-methyl-1H-benzo[d]imidazole CAS No. 1849-02-1

2-chloro-1-methyl-1H-benzo[d]imidazole

Cat. No. B155357
CAS RN: 1849-02-1
M. Wt: 166.61 g/mol
InChI Key: UXZYKSFMGDWHGJ-UHFFFAOYSA-N
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Description

2-chloro-1-methyl-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzoimidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. The specific compound has a chlorine atom and a methyl group as substituents on the imidazole ring.

Synthesis Analysis

The synthesis of benzoimidazole derivatives can be achieved through various methods. For instance, a general method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives involves the use of 2-aminobenzimidazole, aldehyde, and β-dicarbonyl compound in the presence of thiamine hydrochloride (VB1) as a catalyst in a water medium . Although this method does not directly describe the synthesis of 2-chloro-1-methyl-1H-benzo[d]imidazole, it provides insight into the synthesis of related compounds. Another study reports the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole through cyclization, N-alkylation, hydrolyzation, and chlorination, starting from o-phenylenediamine and ethyl acetoacetate .

Molecular Structure Analysis

The molecular structure of a related compound, 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, has been characterized using various techniques such as 1H NMR, 13C NMR, IR, and single-crystal X-ray diffraction. Theoretical calculations using Hartree-Fock (HF) and density functional theory (DFT/B3LYP) methods with 6-31G(d) basis sets have been employed to predict the molecular geometry, vibrational frequencies, and NMR chemical shift values, which showed good agreement with experimental data .

Chemical Reactions Analysis

The reactivity of imidazole derivatives can be influenced by the substituents on the imidazole ring. For example, the benzylation of 2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1H-imidazole occurs at the N(1) atom, as demonstrated by 1H-1H two-dimensional NMR spectroscopy (NOESY) and confirmed by comparison with independently synthesized N(3)-benzylimidazole isomers . This indicates that the position of substituents can direct the course of chemical reactions involving imidazole rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazole derivatives can be explored through computational studies. For the related compound mentioned earlier, the energetic behavior in solvent media was examined using the B3LYP method with the 6-31G(d) basis set, applying the Onsager and the polarizable continuum model (PCM). Additionally, molecular electrostatic potential (MEP), frontier molecular orbitals (FMO) analysis, and nonlinear optical (NLO) properties were investigated, providing a comprehensive understanding of the compound's properties .

Scientific Research Applications

2-Chloro-1-methyl-1H-benzo[d]imidazole is a type of imidazole compound . Imidazole compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

  • Pharmaceuticals and Drug Development

    • Imidazole compounds, including 2-chloro-1-methyl-1H-benzo[d]imidazole, are used in pharmaceuticals and as drug candidates . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring .
    • The methods of application or experimental procedures would depend on the specific drug and its intended use. Typically, these compounds would be synthesized in a laboratory and then tested for their biological activity using various assays .
    • The outcomes obtained would also depend on the specific drug and its intended use. For example, some imidazole compounds have been found to have antibacterial, antitumor, and antidiabetic activities .
  • Treatment of Pseudomonas aeruginosa Infections

    • 2-Chloro-1-methyl-1H-benzo[d]imidazole has been used in the development of PqsR inhibitors, which are being explored as adjuvant therapy for Pseudomonas aeruginosa infections .
    • The method of application involves the design, synthesis, and evaluation of new 1H-Benzo[d]imidazole based PqsR inhibitors . These inhibitors interfere with the pqs system, one of three quorum sensing (QS) systems in Pseudomonas aeruginosa, resulting in a reduction of bacterial virulence gene expression and biofilm maturation .
    • The outcomes of this application include the successful blocking of AQ signal reception at the level of PqsR, leading to a reduced transcription of the pqsA-lux genes and ultimately a reduction in the luminescence readout .
  • Dyestuff and Sanitizers

    • Imidazole compounds, including 2-chloro-1-methyl-1H-benzo[d]imidazole, can be used in the production of dyestuff and sanitizers .
    • The methods of application or experimental procedures would involve the synthesis of these compounds in a laboratory, followed by their incorporation into the dye or sanitizer formulation .
    • The outcomes obtained would depend on the specific dye or sanitizer and its intended use. For example, the dye could have improved colorfastness or the sanitizer could have enhanced antimicrobial properties .
  • Corrosion Inhibitors and Antioxidants

    • Imidazole compounds can also be used as corrosion inhibitors and antioxidants .
    • The method of application involves the synthesis of these compounds in a laboratory, followed by their incorporation into the material or product that requires corrosion inhibition or antioxidant properties .
    • The outcomes obtained would depend on the specific material or product and its intended use. For example, the material could have improved resistance to corrosion or the product could have enhanced stability due to the antioxidant properties of the imidazole compound .
  • Ligands for Transition Metal Catalysts

    • 2-Chloro-1-methylimidazole can be used as ligands for transition metal catalysts .
    • The method of application involves the synthesis of these compounds in a laboratory, followed by their incorporation into the catalyst formulation .
    • The outcomes obtained would depend on the specific catalyst and its intended use. For example, the catalyst could have improved catalytic activity or selectivity .
  • Molecular Functional Materials

    • 2-Chloro-1-methylimidazole can also be used in the development of other molecular functional materials .
    • The method of application involves the synthesis of these compounds in a laboratory, followed by their incorporation into the material formulation .
    • The outcomes obtained would depend on the specific material and its intended use. For example, the material could have improved physical or chemical properties .

Safety And Hazards

The safety information for “2-chloro-1-methyl-1H-benzo[d]imidazole” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .

properties

IUPAC Name

2-chloro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZYKSFMGDWHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349811
Record name 2-Chloro-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-methyl-1H-benzo[d]imidazole

CAS RN

1849-02-1
Record name 2-Chloro-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-methyl-1H-1,3-benzodiazole
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Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-1H-benzo[d]imidazole (3.0019 g, 19.67 mmol, Sigma-Aldrich Chemical Company, Inc.) in 2.5 M sodium hydroxide solution (19.67 ml, 49.2 mmol, J. T. Baker) at 0° C. was added dimethyl sulfate (3.01 ml, 31.5 mmol, Riedel de Haen AG) dropwise. The reaction was allowed to stir for 1½ h. White precipitate was noted to form. The white precipitate was filtered, washed with water, and dried to give the title compound. LCMS showed product peak at 1.47 min (m+1=167.0). 1H NMR (400 MHz, DMSO-d6) δ ppm 3.80 (s, 3 H) 7.21-7.28 (m, 1 H) 7.28-7.35 (m, 1 H) 7.59 (d, J=3.72 Hz, 1 H) 7.61 (d, J=3.72 Hz, 1 H)
Quantity
3.0019 g
Type
reactant
Reaction Step One
Quantity
19.67 mL
Type
reactant
Reaction Step One
Quantity
3.01 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-1H-benzimidazole (5.03 g, 33.0 mmol) in anhydrous DMF (33 mL) at 0° C. was added portion-wise 95% NaH (871 mg, 36.3 mmol). The ice bath was removed and the resulting mixture was stirred at room temperature for 1 h. Iodomethane (4.68 g, 33.0 mmol) was added and the resulting mixture was stirred at room temperature overnight. The resulting mixture was then diluted with water, and the resulting precipitate was collected by filtration and purified by recrystallization from hexane to yield 2-chloro-1-methyl-1H-benzimidazole. MS 167 (M+1)+
Quantity
5.03 g
Type
reactant
Reaction Step One
Name
Quantity
871 mg
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
4.68 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Sodium hydride (contained by 60%, 0.288 g) was suspended in DMF (10 mL), and 2-chlorobenzimidazole (1 g) was added thereto. The mixture was stirred at room temperature for 30 min and methyl iodide (0.61 mL) was added thereto. After stirring at room temperature for 1 hr, water was added to the reaction mixture. The mixture was extracted with ethyl acetate, and the extract was washed with brine and concentrated under reduced pressure to give 2-chloro-1-methylbenzimidazole (0.928 g) as a white powder.
Quantity
0.288 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.61 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

According to the procedure D. Harrison, et al., J. Chem. Soc., 2930, 1963, to a cooled (5° C.), stirred solution of 2-chlorobenzimidazole (26.1 g, 0.171 mol) in DMF (125 mL) was added NaH (60% dispersion in mineral oil; 7.2 g, 0.180 mol) in several portions. After 30 minutes MeI (25.5 g, 0.180 mol) was added. The cooling bath was removed and stirring was continued for 30 minutes. The mixture was recooled, H2O (200 mL) was added, and the resulting precipitate was collected by filtration to give 20.2 g (71%) of product as an off-white solid m.p. 107°-109° C.
Quantity
26.1 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
25.5 g
Type
reactant
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
W Sang, YY Gong, H Cheng, R Zhang… - Advanced Synthesis …, 2021 - Wiley Online Library
Herein, a base‐controlled protocol was developed for the C−N coupling of primary amines and 2‐chlorobenzimidazoles, affording a handful of secondary or tertiary amines in a …
Number of citations: 7 onlinelibrary.wiley.com
W Sang, AJ Gavi, BY Yu, H Cheng… - Chemistry–An Asian …, 2020 - Wiley Online Library
2‐Aminobenzimidazoles are widely present in a number of bioactive molecules. Generally, the preparation of these molecules could be realized by the mono‐substitution of 2‐…
Number of citations: 8 onlinelibrary.wiley.com
JS Ouyang, X Zhang, B Pan, H Zou, ASC Chan… - Organic …, 2023 - ACS Publications
Using the robust N-heterocyclic carbene–palladium complex (SIPr) Ph2 Pd(cin)Cl, a highly efficient and easy-to-operate method has been developed at room temperature for the solvent…
Number of citations: 4 pubs.acs.org
B Jiang, C Chen, GG Fan, W Sang… - Chemistry–An Asian …, 2022 - Wiley Online Library
In this work, a Cs 2 CO 3 ‐promoted synthetic approach was identified for (hetero)aryl ether synthesis via the C−O coupling of various (hetero)aryl chlorides and alcohols/phenol. To our …
Number of citations: 4 onlinelibrary.wiley.com
GG Fan, BW Jiang, W Sang, H Cheng… - The Journal of …, 2021 - ACS Publications
Herein, a metal-free and solvent-free protocol was developed for the C–N coupling of heteroaryl halides and amines, which afforded numerous heteroaryl amines or their …
Number of citations: 7 pubs.acs.org
R Karim - 2003 - repository.lboro.ac.uk
The synthesis of heterocycles using radical intermediates has become an important area of research in recent years. The aim of our research was to develop radical methodologies to …
Number of citations: 4 repository.lboro.ac.uk
BE Sleebs, WJA Kersten, S Kulasegaram… - Journal of Medicinal …, 2013 - ACS Publications
Developing potent molecules that inhibit Bcl-2 family mediated apoptosis affords opportunities to treat cancers via reactivation of the cell death machinery. We describe the hit-to-lead …
Number of citations: 79 pubs.acs.org
F Kilchmann, MJ Marcaida, S Kotak… - Journal of medicinal …, 2016 - ACS Publications
Here we report the discovery of a selective inhibitor of Aurora A, a key regulator of cell division and potential anticancer target. We used the atom category extended ligand overlap …
Number of citations: 65 pubs.acs.org
D Ros Ñíguez - 2019 - rua.ua.es
Capítulo 1. Adiciones Michael asimétricas organocatalizadas en líquidos eutécticos. Siguiendo los principios de la “Química Verde” se desarrolló un sistema catalítico basado en …
Number of citations: 1 rua.ua.es
山内大輔 - (No Title), 2022 - dlisv03.media.osaka-cu.ac.jp
Transition-metal-catalyzed molecular transformations involving an activation of C–H bonds have attracted attention as one of the most useful synthetic methods with high atomic …
Number of citations: 4 dlisv03.media.osaka-cu.ac.jp

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